molecular formula C19H21N3O3 B2757858 3,4-dimethoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide CAS No. 868977-95-1

3,4-dimethoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide

Cat. No.: B2757858
CAS No.: 868977-95-1
M. Wt: 339.395
InChI Key: CZKQBZLURXLVOG-UHFFFAOYSA-N
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Description

3,4-dimethoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The imidazo[1,2-a]pyridine moiety in this compound is known for its significant biological activity and is often found in various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide typically involves multiple steps. One common method starts with the preparation of the imidazo[1,2-a]pyridine core. This can be achieved through the reaction of 2-aminopyridine with α-bromoketones under specific conditions . The resulting intermediate is then further reacted with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Solvent selection, temperature control, and reaction time are critical factors in scaling up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzamide moiety, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydroxide or other strong bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

3,4-dimethoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine derivatives: These compounds share the imidazo[1,2-a]pyridine core and exhibit similar biological activities.

    Benzamide derivatives: Compounds with the benzamide moiety also show comparable pharmacological properties.

Uniqueness

3,4-dimethoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide is unique due to the combination of the imidazo[1,2-a]pyridine and benzamide moieties, which confer distinct biological activities and chemical reactivity. This makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

3,4-dimethoxy-N-[2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3/c1-13-7-9-22-12-15(21-18(22)10-13)6-8-20-19(23)14-4-5-16(24-2)17(11-14)25-3/h4-5,7,9-12H,6,8H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZKQBZLURXLVOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=CN2C=C1)CCNC(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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